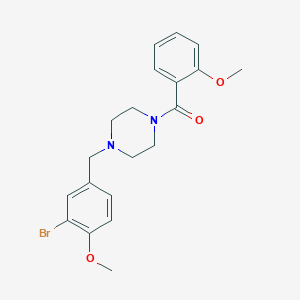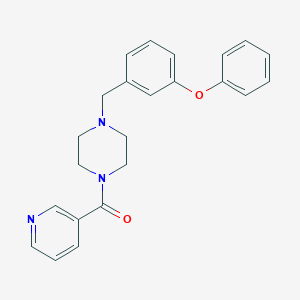![molecular formula C26H26N2O4 B247561 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, as well as a potential decrease in the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has a low toxicity profile and does not have any significant effects on normal cells. However, it has been found to have an inhibitory effect on the growth of cancer cells and to potentially improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. Additionally, its low toxicity profile and inhibitory effect on cancer cell growth make it a promising candidate for cancer research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are several future directions for research on 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for cancer and neurological disorders. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity. Finally, studies could be conducted to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
In conclusion, 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound may lead to the development of more effective therapies for cancer and neurological disorders.
合成方法
The synthesis method for 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone involves the reaction of 4-(phenoxyacetyl)piperazine with 4-bromobiphenyl in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield the final product. This method has been optimized for high yield and purity, making it a reliable way to synthesize 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone.
科学研究应用
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a potential therapeutic agent for these conditions.
属性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-phenoxy-1-[4-[2-(4-phenylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H26N2O4/c29-25(19-31-23-9-5-2-6-10-23)27-15-17-28(18-16-27)26(30)20-32-24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-14H,15-20H2 |
InChI 键 |
XMYOJFVGGOFJLN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)






![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

